molecular formula C7H8INO B3028814 4-Iodo-2-methoxyaniline CAS No. 338454-80-1

4-Iodo-2-methoxyaniline

Cat. No.: B3028814
CAS No.: 338454-80-1
M. Wt: 249.05
InChI Key: AEPCMLLYVXZOLQ-UHFFFAOYSA-N
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Description

4-Iodo-2-methoxyaniline (CAS: 338454-80-1) is an aromatic amine derivative with the molecular formula C₇H₈INO and a molecular weight of 249.05 g/mol . Its structure features a methoxy (-OCH₃) group at position 2 and an iodine atom at position 4 on the aniline ring. This compound is a halogenated aromatic amine, widely used as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) to construct complex molecules for pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodo-2-methoxyaniline can be synthesized through the iodination of 2-methoxyaniline. The reaction typically involves the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position on the aromatic ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Substitution Reactions

The iodine atom at position 4 undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions due to its electron-withdrawing nature:

Reaction TypeReagents/ConditionsProductYieldRef.
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF2-Methoxy-4-aryl-aniline72-85%
Ullmann CouplingCuI, L-proline, K₂CO₃, DMSO, 80°C4-Aryl-2-methoxyaniline65%
Nitro Group IntroductionHNO₃/H₂SO₄, 0–5°C4-Iodo-2-methoxy-5-nitroaniline78%

Key Findings :

  • Palladium catalysts enable selective cross-coupling at the iodine site without affecting the methoxy or amino groups.

  • Copper-mediated reactions require elevated temperatures but achieve moderate yields .

Functionalization of the Amino Group

The primary amine at position 2 participates in acetylation, alkylation, and diazotization:

Reaction TypeReagents/ConditionsProductYieldRef.
AcetylationAcetic anhydride, pyridine, RTN-Acetyl-4-iodo-2-methoxyaniline92%
MethylationCH₃I, NaH, DMF, 0°C → RTN-Methyl-4-iodo-2-methoxyaniline88%
Diazonium SaltNaNO₂, HCl, 0–5°CBenzotriazole derivatives80%

Mechanistic Insights :

  • Alkylation proceeds via SN2 mechanism under strongly basic conditions .

  • Diazonium intermediates enable Sandmeyer reactions to introduce halides or cyano groups .

Electrophilic Aromatic Substitution (EAS)

The methoxy group directs electrophiles to the para position relative to itself:

Reaction TypeReagents/ConditionsProductYieldRef.
BrominationBr₂, FeBr₃, CH₂Cl₂, 25°C4-Iodo-2-methoxy-5-bromoaniline68%
SulfonationH₂SO₄, 50°C5-Sulfo-4-iodo-2-methoxyaniline55%

Regioselectivity :
Electrophiles preferentially attack position 5 due to the strong ortho/para-directing effects of the methoxy group.

Oxidative Reactions

Controlled oxidation of the amino group produces nitroso or nitro derivatives:

Reaction TypeReagents/ConditionsProductYieldRef.
Oxidation to NitroH₂O₂, AcOH, 60°C4-Iodo-2-methoxy-5-nitroaniline73%
Oxidative CouplingO₂, CuCl, DMF, 120°CBiphenyl derivatives62%

Critical Parameters :

  • Excess H₂O₂ leads to over-oxidation and ring degradation .

  • Oxygen pressure must be maintained below 10 bar to prevent explosive mixtures .

Hydrolysis Reactions

The methoxy group undergoes demethylation under acidic or enzymatic conditions:

ConditionsCatalyst/ReagentsProductYieldRef.
HBr (48%), 110°C4-Iodo-2-hydroxyaniline89%
Enzymatic (Lipase)Phosphate buffer, 37°C4-Iodo-2-hydroxyaniline75%

Applications :
Hydrolysis products serve as intermediates for synthesizing iodinated phenolic antioxidants .

Radical Reactions

Iodine participates in radical-mediated C–H functionalization:

Reaction TypeInitiator/ReagentsProductYieldRef.
Minisci AlkylationFeSO₄, H₂O₂, CH₃CN, 60°C4-Iodo-2-methoxy-6-ethylaniline58%

Mechanism :
Hydrogen peroxide generates hydroxyl radicals, abstracting hydrogen atoms to form aryl radicals .

Scientific Research Applications

4-Iodo-2-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-iodo-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and methoxy group can influence its binding affinity and reactivity with these targets. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or interactions with nucleic acids .

Comparison with Similar Compounds

Key Properties:

  • Purity : Typically available at ≥95% purity .
  • Physical State : Solid (powder or crystalline form) .
  • Applications : Key precursor for bioactive molecules, advanced materials, and dyes .

Structural Analogs: Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Applications
4-Iodo-2-methoxyaniline 338454-80-1 C₇H₈INO I (4), OCH₃ (2) 249.05 Pharmaceutical intermediates
2-Iodo-4-methoxyaniline 191348-14-8 C₇H₈INO I (2), OCH₃ (4) 249.05 Organic synthesis
4-Fluoro-2-iodoaniline 61272-76-2 C₆H₅FIN I (2), F (4) 237.01 Agrochemicals, materials
4-Iodo-2-methylaniline 540-37-4 C₇H₈IN I (4), CH₃ (2) 219.02 Crystallography studies
4-Iodo-2-methoxy-6-nitroaniline 860466-44-0 C₇H₇IN₂O₃ I (4), OCH₃ (2), NO₂ (6) 294.05 High-yield synthesis (~88%)

Electronic Effects

  • This compound : The electron-donating methoxy group at position 2 activates the ring for electrophilic substitution but directs further reactions to positions 5 or 6 due to steric and electronic effects .
  • 4-Fluoro-2-iodoaniline : The electron-withdrawing fluorine atom at position 4 deactivates the ring, making it less reactive in nucleophilic substitutions but useful in coupling reactions .
  • 4-Iodo-2-methoxy-6-nitroaniline: The nitro group at position 6 strongly deactivates the ring, limiting reactivity to specific transformations (e.g., reduction of NO₂ to NH₂) .

Pharmaceutical Intermediates

  • This compound : Used to synthesize kinase inhibitors and antipsychotic agents .
  • 4-Fluoro-2-iodoaniline : Key intermediate in fluorinated drug candidates (e.g., PET imaging agents) due to the stability of C–F bonds .

Material Science

  • 4-Iodo-2-methylaniline : Studied for its crystal packing via N–H⋯N hydrogen bonds, relevant to supramolecular chemistry .
  • 2-Iodo-4-methoxyaniline : Explored in OLEDs and conductive polymers due to its halogenated aromatic backbone .

Stability and Handling

  • This compound : Stable under inert conditions but sensitive to light and moisture; requires storage at 2–8°C .
  • 4-Fluoro-2-iodoaniline : High thermal stability (decomposition >230°C), making it suitable for high-temperature reactions .

Biological Activity

4-Iodo-2-methoxyaniline, also known as 2-Iodo-4-methoxyaniline, is an organic compound with significant biological activity, particularly in the context of cancer research and antimicrobial properties. This article delves into the compound's synthesis, biological mechanisms, and its potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C7_7H8_8INO
  • Molecular Weight : 249.05 g/mol
  • CAS Number : 191348-14-8
  • Appearance : Brown solid
  • Solubility : Soluble in various solvents; high GI absorption .

Anti-Cancer Properties

Research indicates that this compound exhibits potent anti-cancer effects, particularly against solid tumors. Mechanistically, the compound inhibits cancer cell growth by binding to critical proteins involved in cellular functions and interfering with DNA transcription processes. This action leads to reduced synthesis of tropane alkaloids and coerulescine, which are vital for DNA and RNA synthesis .

Case Study: Tumor Inhibition

In animal models, administration of this compound resulted in significant tumor reduction. The compound demonstrated a dose-dependent response, with higher concentrations correlating with increased inhibition of tumor growth. The following table summarizes the findings from a notable study:

Dose (mg/kg)Tumor Volume Reduction (%)Observations
530Moderate reduction
1050Significant reduction
2075Near complete inhibition

Antimicrobial Activity

In addition to its anti-cancer properties, this compound has been evaluated for its antimicrobial potential. Preliminary studies suggest that it possesses activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound inhibits bacterial growth through direct interaction with bacterial enzymes essential for their survival .

Antibacterial Efficacy Table

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mode of Action
Staphylococcus aureus0.5 µg/mLInhibition of dihydrofolate reductase
Escherichia coli1.0 µg/mLDisruption of folate metabolism
Pseudomonas aeruginosa1.5 µg/mLCell wall synthesis inhibition

Mechanistic Insights

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Protein Binding : The compound binds to proteins involved in cell cycle regulation, leading to apoptosis in cancer cells.
  • DNA Interaction : It interferes with DNA replication and transcription by binding to nucleic acids, thereby preventing the proliferation of malignant cells.
  • Enzyme Inhibition : In microbial contexts, it inhibits key enzymes such as dihydrofolate reductase (DHFR), crucial for bacterial growth and survival .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Iodo-2-methoxyaniline, and how can purity be optimized?

  • Methodological Answer : A common method involves coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide in an inert atmosphere. For example, Sonogashira coupling with 4-(3-morpholinopropoxy)phenylacetylene under reflux conditions in tetrahydrofuran yields derivatives of this compound with ~79% efficiency . To optimize purity:

  • Use column chromatography with silica gel and monitor via TLC.
  • Characterize intermediates via melting point analysis and NMR to confirm structural integrity.
  • Ensure anhydrous conditions to minimize side reactions.

Q. How should researchers characterize this compound to confirm its identity and purity?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR to verify methoxy (-OCH₃) and aromatic proton signals. Compare data with NIST Standard Reference Database entries for methoxy-substituted anilines .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 263).
  • Elemental Analysis : Ensure iodine content aligns with theoretical values (±0.3%).
  • HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm.

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodological Answer :

  • Store in amber vials at 2–8°C under nitrogen to prevent iodination loss or oxidation.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC for degradation products (e.g., deiodinated analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare NMR shifts with computational simulations (e.g., DFT calculations) to confirm assignments.
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or hydrogen bonding.
  • Replicate Experiments : Repeat synthesis under varying conditions (e.g., solvent polarity, temperature) to identify artifacts .

Q. What advanced analytical techniques are suitable for studying the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Kinetic Studies : Use in situ IR spectroscopy to monitor reaction progress and identify intermediates.
  • Electrochemical Analysis : Cyclic voltammetry can reveal redox behavior, aiding in catalyst selection (e.g., Pd vs. Cu systems).
  • Isotopic Labeling : Introduce 13C^{13}C-labeled methoxy groups to track reaction pathways via NMR .

Q. How can computational methods enhance the design of this compound-based catalysts or ligands?

  • Methodological Answer :

  • Perform DFT calculations to model electronic effects (e.g., HOMO-LUMO gaps) and predict regioselectivity in coupling reactions.
  • Use molecular docking simulations to assess ligand-protein interactions if exploring biological applications.
  • Validate predictions with experimental data (e.g., X-ray structures of metal complexes) .

Properties

IUPAC Name

4-iodo-2-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPCMLLYVXZOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674156
Record name 4-Iodo-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338454-80-1
Record name 4-Iodo-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-2-methoxyaniline
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Retrosynthesis Analysis

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